molecular formula C15H14N2O3S B2647902 N-(furan-2-ylmethyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide CAS No. 851989-70-3

N-(furan-2-ylmethyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

Cat. No.: B2647902
CAS No.: 851989-70-3
M. Wt: 302.35
InChI Key: AFQXALDHNWDYKN-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is a synthetic organic compound featuring a benzothiazole core fused with a propanamide moiety and a furan-2-ylmethyl substituent. Benzothiazole derivatives are well-documented for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The 2-oxo-1,3-benzothiazol-3-yl group in this compound is a critical pharmacophore, often associated with metal-binding capabilities and interactions with biological targets .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-14(16-10-11-4-3-9-20-11)7-8-17-12-5-1-2-6-13(12)21-15(17)19/h1-6,9H,7-8,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQXALDHNWDYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the benzothiazole derivative.

    Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The benzothiazole moiety can be reduced to form dihydrobenzothiazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Dihydrobenzothiazoles

    Substitution: Substituted furans

Scientific Research Applications

N-(furan-2-ylmethyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(furan-2-ylmethyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide, highlighting substituent variations and associated biological activities:

Compound Name Substituent (R) Biological Activity/Application Key Reference
N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide 2,5-dimethylphenyl Screening compound (unspecified activity)
N-[2-(1-cyclohexenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide 2-(1-cyclohexenyl)ethyl Antimicrobial potential (inferred)
(E)-3-(2-benzylidenehydrazinyl)-3-oxo-N-(thiazol-2-yl)propanamide Benzylidenehydrazinyl-thiazole Antimicrobial, metal complexation
N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide 2-phenylphenylmethyl-pyridyl Acetylcholinesterase inhibition
2-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide Benzimidazole-isoxazole Pharmaceutical research (structural data)

Key Observations:

Substituent Impact on Bioactivity: The furan-2-ylmethyl group in the target compound may enhance solubility compared to the 2,5-dimethylphenyl substituent in , which is more hydrophobic and likely favors membrane penetration.

Benzothiazole vs. Benzimidazole/Isoxazole Cores :

  • Compounds with benzothiazole (e.g., ) exhibit distinct electronic properties compared to benzimidazole-isoxazole hybrids (), which may influence their interaction with enzymes like acetylcholinesterase .

Antimicrobial Activity :

  • The thiazole-containing analog in demonstrated activity against Gram-positive bacteria (e.g., Staphylococcus aureus), suggesting that the target compound’s benzothiazole-furan system could share similar mechanisms.

Biological Activity

N-(furan-2-ylmethyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H13N3O2S2
  • Molecular Weight : 355.4 g/mol
  • IUPAC Name : N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
  • Structure : The compound features a furan ring and benzothiazole moieties, which are known for their pharmacological properties.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Recent studies have shown that derivatives of benzothiazole exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Benzothiazole derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation. They often act by inducing apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Study : A study indicated that a related compound demonstrated an IC50 value of 5.3 μM against human ribonucleotide reductase (hRR), an established target for cancer therapy, suggesting that similar compounds may exert comparable effects on cancer cell lines .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • In Vitro Studies : Research has indicated that benzothiazole derivatives can exhibit antibacterial activity against various strains of bacteria, including those resistant to conventional antibiotics.
  • Mechanism : The antimicrobial action is often attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

Structural Feature Biological Relevance
Furan ringEnhances lipophilicity and membrane permeability
Benzothiazole moietyContributes to enzyme inhibition and cytotoxicity
Amide functional groupEssential for binding interactions with target proteins

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that compounds in this class may exhibit low cytotoxicity in non-cancerous cell lines, making them suitable candidates for further development . Future studies should focus on comprehensive toxicity evaluations to ensure safety for therapeutic applications.

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